molecular formula C9H11N5O3S B2760508 ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate CAS No. 478077-82-6

ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate

Cat. No.: B2760508
CAS No.: 478077-82-6
M. Wt: 269.28
InChI Key: WQIVYPUAAHMEBH-XFXZXTDPSA-N
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Description

Ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate is a heterocyclic compound featuring a 1,3-thiazolidin-4-one core fused with a 1,2,4-triazole moiety. This structure is characterized by the presence of an imino group linking the triazole ring to the thiazolidinone system and an ethyl acetate ester substituent at the 3-position.

Properties

IUPAC Name

ethyl 2-[(2Z)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3S/c1-2-17-8(16)3-14-7(15)4-18-9(14)12-13-5-10-11-6-13/h5-6H,2-4H2,1H3/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIVYPUAAHMEBH-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CSC1=NN2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN\1C(=O)CS/C1=N\N2C=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate typically involves the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-halo ester under basic conditions to form the thiazolidine ring.

    Introduction of the Triazole Moiety: The next step involves the cyclization of the intermediate with hydrazine derivatives to introduce the triazole ring.

    Final Esterification: The final step involves esterification to introduce the ethyl acetate group.

The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate has been investigated for its diverse biological activities:

  • Antimicrobial Activity : Studies suggest that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cells. The mechanisms are believed to involve the disruption of metabolic pathways essential for cancer cell survival .
  • Enzyme Inhibition : this compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various triazole derivatives included this compound. Results indicated a significant reduction in bacterial colonies when treated with this compound compared to control groups. The study highlighted its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .

Mechanism of Action

The mechanism by which ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, while the thiazolidine ring can interact with metal ions or other cofactors, modulating the activity of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Physical Properties Yield Key Biological Activity Reference
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9d) Nitrobenzylidene, trifluoromethyl Golden yellow solid 93% Not explicitly reported
Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9c) Chlorophenyl hydrazone, nitrobenzylidene, trifluoromethyl M.p. 238–240°C; IR peaks at 1727 cm⁻¹ (C=O) 93% Not explicitly reported
Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (9) Cyclopropylnaphthalene Not reported 65.9% Intermediate for bioactive agents
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j) Bromo, n-propylnaphthylmethyl Not reported N/A URAT1 inhibitor (IC₅₀ < 1 µM)
Ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate (Target) 4H-1,2,4-triazol-4-ylimino, ethyl acetate ester Not reported N/A Hypothesized anticancer activity

Key Observations:

Substituent Impact on Activity :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl in 9c and 9d) enhance stability but may reduce solubility .
  • Bulky aromatic substituents (e.g., cyclopropylnaphthalene in compound 9) improve binding affinity to biological targets like URAT1 .
  • The ethyl acetate group in the target compound may enhance membrane permeability compared to sodium salts (e.g., 1j) .

Synthetic Efficiency :

  • Yields for analogs range from 65.9% to 93%, with higher yields observed for compounds synthesized via Schiff base formation (e.g., 9c and 9d) .

Physicochemical and Spectral Properties

  • IR and NMR Data: Analogs like 9c exhibit characteristic IR peaks for C=O (1727 cm⁻¹) and C=N (1633 cm⁻¹), consistent with the thiazolidinone-triazole framework .
  • Melting Points : Higher melting points (e.g., 238–240°C for 9c) correlate with rigid aromatic substituents .

Biological Activity

Ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Structural Characteristics

The compound features a thiazole ring and a triazole moiety linked to an ethyl acetate group. Its molecular formula is C9H11N5O3SC_9H_{11}N_5O_3S with a molecular weight of approximately 269.28 g/mol. The presence of heterocyclic systems in its structure is believed to enhance its pharmacological properties, making it a candidate for various therapeutic applications .

Synthesis Methods

This compound can be synthesized through several pathways, including:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitutions due to the electrophilic centers in the thiazole and triazole rings.
  • Condensation Reactions : Typical of thiazolidinone derivatives, these reactions can lead to more complex structures.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains and fungi. Its mechanism may involve the inhibition of cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Anticancer Activity

The compound has shown promise in anticancer studies. Thiazolidinone derivatives are known for their diverse pharmacological profiles, which include anti-inflammatory and anticancer activities. This compound's structural features suggest potential interactions with enzymes involved in cancer cell proliferation .

A comparative analysis of related compounds highlights the unique dual functionality of this compound:

Compound Name Structural Features Biological Activity
RalitolineThiazolidinoneAnticonvulsant
PiprozolinThiazolidinoneCholeretic
EtozolinThiazolidinoneDiuretic
OzolinoneThiazolidinoneDiuretic

This table illustrates how this compound may offer enhanced biological activity compared to other compounds that contain only one type of heterocycle.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antioxidant Activity : Related triazole derivatives have demonstrated moderate antioxidant activity in assays using DPPH and ABTS methods .
  • Enzyme Inhibition : Compounds similar to ethyl 2-[4-ooxo... have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), indicating potential applications in treating neurological disorders .

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